molecular formula C21H24N4O B3887043 3-(ADAMANTAN-1-YL)-N'-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

3-(ADAMANTAN-1-YL)-N'-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B3887043
M. Wt: 348.4 g/mol
InChI Key: NDGXKASEMFVWPF-LPYMAVHISA-N
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Description

3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound characterized by the presence of an adamantane moiety, a phenylmethylidene group, and a pyrazole ring

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-20(25-22-13-14-4-2-1-3-5-14)18-9-19(24-23-18)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,9,13,15-17H,6-8,10-12H2,(H,23,24)(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGXKASEMFVWPF-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with hydrazine to form adamantane hydrazide. This intermediate is then reacted with phenylmethylidene pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the pyrazole ring and phenylmethylidene group facilitate binding to the target sites. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of an adamantane moiety, a phenylmethylidene group, and a pyrazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(Adamantan-1-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, also known by its CAS number 1285599-77-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C21H24N4O
  • Molar Mass : 348.44 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • LogP : 3.80

Synthesis

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazones. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of A549 lung cancer cells, with some derivatives inducing apoptosis in these cells .

CompoundCell LineIC50 (µM)Mechanism
3eA549Highest among derivativesInduces apoptosis
(E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA549Not specifiedNot specified

The specific compound this compound has not been extensively studied in isolation; however, its structural similarities to other active pyrazole derivatives suggest potential anticancer properties.

Antiparasitic Activity

The biological activity of this compound extends to antiparasitic effects as well. A study highlighted the synthesis of novel compounds with potent antiparasitic activity against various parasites, indicating that pyrazole derivatives may also play a role in this area .

Case Studies

  • Inhibitory Effects on Lung Cancer Cells : In a study focusing on hydrazone derivatives, it was found that several compounds showed promising results against A549 lung cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Antiparasitic Screening : Compounds related to pyrazole structures demonstrated significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis. The IC50 values for these compounds were notably lower than those of standard treatments, indicating their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(ADAMANTAN-1-YL)-N'-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 2
3-(ADAMANTAN-1-YL)-N'-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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